molecular formula C10H20O2 B031098 2,2-Dimethyloctanoic acid CAS No. 29662-90-6

2,2-Dimethyloctanoic acid

Cat. No. B031098
M. Wt: 172.26 g/mol
InChI Key: IKNDGHRNXGEHTO-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC=CC(C)(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][CH2:16][OH:17].[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:12].[N:13]#[N:14]>>[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CCCCC=CC(C)(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCC=CC(C)(C)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#N

Outcomes

Product
Name
Type
product
Smiles
CCCCCCC(C)(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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